ZCZ011

Descripción

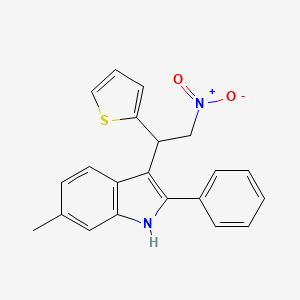

Structure

3D Structure

Propiedades

IUPAC Name |

6-methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S/c1-14-9-10-16-18(12-14)22-21(15-6-3-2-4-7-15)20(16)17(13-23(24)25)19-8-5-11-26-19/h2-12,17,22H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSPNRDBWHHFMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801046384 | |

| Record name | 6-Methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801046384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1998197-39-9 | |

| Record name | 6-Methyl-3-(2-nitro-1-thiophen-2-ylethyl)-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801046384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ZCZ011 and the Cannabinoid CB1 Receptor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of ZCZ011, a novel positive allosteric modulator (PAM) of the cannabinoid type 1 receptor (CB1R). This compound has garnered significant interest for its therapeutic potential in various neurological and pain-related disorders, primarily due to its ability to enhance the signaling of endogenous cannabinoids without the pronounced psychoactive effects associated with direct CB1R agonists. This document collates and presents key quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions and signaling cascades involved in this compound's activity.

Core Mechanism: Positive Allosteric Modulation and Ago-Allosterism

This compound is classified as a positive allosteric modulator of the CB1 receptor.[1][2] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous ligands like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) bind.[1][2] By binding to this allosteric site, this compound induces a conformational change in the receptor that enhances the binding and/or signaling of orthosteric agonists.[1][2]

A key characteristic of this compound is its designation as an "ago-PAM," indicating that it not only potentiates the effects of orthosteric ligands but also possesses intrinsic agonist activity at the CB1 receptor, even in the absence of an orthosteric agonist.[1][2] This dual functionality contributes to its complex pharmacological profile. Studies have shown that this compound can increase the binding of the CB1R agonist [3H]CP55940 and potentiate AEA signaling.[1][2] In some assays, such as the cAMP assay, this compound has been shown to act as an agonist on its own.[1][2]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound, providing a quantitative overview of its binding affinity, potency, and efficacy at the human CB1 receptor.

Table 1: Radioligand Binding Assays

| Radioligand | This compound Concentration | Effect on Bmax | Effect on Kd | pEC50 | Emax (%) |

| [3H]CP55,940 | 1 µM | Increased to 1.88 pmol/mg from 1.37 pmol/mg | No significant effect (1.97±0.2 nM vs 3.10±0.9 nM) | 6.90±0.23 | 207 |

| [3H]WIN55212 | Not specified | Increased | No significant effect | 6.31±0.33 | 225 |

| [3H]SR141716A | Not specified | Decreased | Not applicable | 6.21±0.21 | 17 (inhibition) |

Table 2: Functional Assays

| Assay | Orthosteric Agonist | This compound Effect | pEC50 | Emax (%) |

| [35S]GTPγS Binding | AEA | Enhanced Efficacy | - | 115.2 (in presence of 100 nM this compound) vs 46.5 (AEA alone) |

| β-arrestin2 Recruitment | Racemic this compound alone | Weak partial agonist activity | 7.09±0.3 | 26 |

| β-arrestin2 Recruitment | AEA | Enhanced Potency | - | - |

| ERK Phosphorylation | AEA | Enhanced Potency | - | - |

| cAMP Inhibition | This compound alone | Agonist activity | - | - |

| Receptor Internalization | This compound alone | Concentration-dependent internalization | 5.87±0.06 | Higher than THC |

Signaling Pathways and Molecular Interactions

This compound modulates several downstream signaling pathways upon binding to the CB1 receptor. As a G protein-coupled receptor (GPCR), CB1R activation by this compound (both as a PAM and an agonist) influences canonical G-protein dependent pathways and β-arrestin-mediated signaling.

G-Protein Dependent Signaling

The CB1 receptor primarily couples to the Gi/o family of G proteins.[3] Activation of CB1R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] this compound has been shown to independently inhibit forskolin-stimulated cAMP production, demonstrating its agonist activity in this pathway.[4] Furthermore, by enhancing the binding and efficacy of endogenous cannabinoids, this compound potentiates this inhibitory effect on cAMP production.

β-Arrestin Recruitment and Downstream Signaling

In addition to G-protein signaling, this compound also modulates β-arrestin recruitment to the CB1 receptor. Racemic this compound has been observed to act as a weak partial agonist in a β-arrestin2 recruitment assay.[5] The recruitment of β-arrestin can lead to receptor desensitization and internalization, as well as initiate G-protein independent signaling cascades, such as the activation of extracellular signal-regulated kinases (ERK).[3][6] this compound enhances AEA-mediated β-arrestin recruitment and ERK phosphorylation.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the mechanism of action of this compound at the CB1 receptor.

Radioligand Binding Assays

Purpose: To determine the effect of this compound on the binding of orthosteric ligands to the CB1 receptor.

Methodology:

-

Membrane Preparation: Mouse brain membranes or membranes from cells expressing the human CB1 receptor are prepared through homogenization and centrifugation.

-

Incubation: Membranes are incubated with a specific concentration of a radiolabeled orthosteric ligand (e.g., [3H]CP55,940) in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound radioactivity on the filters is determined by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled CB1R agonist. Specific binding is calculated by subtracting non-specific binding from total binding. Data are analyzed using non-linear regression to determine Bmax (maximum number of binding sites) and Kd (dissociation constant).[6]

[35S]GTPγS Binding Assay

Purpose: To measure the activation of G-proteins following CB1 receptor stimulation.

Methodology:

-

Membrane Preparation: Similar to radioligand binding assays, membranes from CB1R-expressing cells or tissues are used.

-

Incubation: Membranes are incubated with GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of an agonist (e.g., AEA) in the presence or absence of this compound.

-

Separation and Quantification: The reaction is terminated, and the bound [35S]GTPγS is separated from the free form by filtration and quantified using a scintillation counter.

-

Data Analysis: The amount of [35S]GTPγS binding is plotted against the agonist concentration to generate concentration-response curves and determine Emax and EC50 values.[6]

β-Arrestin Recruitment Assay

Purpose: To measure the recruitment of β-arrestin to the activated CB1 receptor.

Methodology:

-

Cell Culture: A cell line, such as HEK293 cells, is engineered to co-express the CB1 receptor and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment).

-

Ligand Treatment: Cells are treated with varying concentrations of this compound, an orthosteric agonist, or a combination of both.

-

Detection: Upon β-arrestin recruitment to the receptor, a detectable signal is generated (e.g., luminescence or fluorescence), which is measured using a plate reader.

-

Data Analysis: Concentration-response curves are generated to determine the potency and efficacy of the ligands in promoting β-arrestin recruitment.[5]

Conclusion

This compound exhibits a complex and multifaceted mechanism of action at the CB1 receptor, functioning as both a positive allosteric modulator and a direct agonist. Its ability to enhance the signaling of endogenous cannabinoids while possessing intrinsic activity provides a unique pharmacological profile that may offer therapeutic advantages over conventional orthosteric agonists. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other CB1R allosteric modulators. The distinct signaling profile of this compound, particularly its influence on both G-protein and β-arrestin pathways, underscores the importance of a thorough understanding of its molecular pharmacology for the rational design of future therapeutics targeting the endocannabinoid system.

References

- 1. Cannabinoid receptor 1 positive allosteric modulator this compound shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice | PLOS One [journals.plos.org]

- 2. Cannabinoid receptor 1 positive allosteric modulator this compound shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Modulation of Cannabinoid Type 1 Receptor by this compound: Integration of In Vitro Pharmacology and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Cannabinoid CB1 Receptor-Positive Allosteric Modulator Reduces Neuropathic Pain in the Mouse with No Psychoactive Effects - PMC [pmc.ncbi.nlm.nih.gov]

ZCZ011: A Technical Guide to a Cannabinoid Receptor 1 Allosteric Modulator

ZCZ011 is a novel, synthetic, and brain-penetrant molecule that acts as a positive allosteric modulator (PAM) for the cannabinoid 1 (CB1) receptor.[1][2] Belonging to the 2-phenylindole (B188600) class of compounds, this compound has garnered significant interest in the scientific community for its potential to treat various pathological conditions, including neuropathic and inflammatory pain, without inducing the psychoactive side effects typically associated with direct-acting CB1 receptor agonists.[1][2][3] This technical guide provides a comprehensive overview of this compound, its chemical properties, mechanism of action, and the experimental protocols used for its characterization.

Chemical Structure and Properties

This compound is chemically identified as 6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole.[2] It is a racemic mixture, containing two enantiomers that may possess different pharmacological profiles.[4][5][6] While the enantiomers have not been separately characterized in all studies, research suggests that they may bind to distinct sites on the CB1 receptor, with the (R)-enantiomer potentially functioning as both a PAM and an allosteric agonist, and the (S)-enantiomer acting as a pure PAM.[4]

Chemical Structure of this compound:

Mechanism of Action

This compound functions as a positive allosteric modulator of the CB1 receptor.[1][8] This means it binds to a site on the receptor that is distinct from the binding site of endogenous cannabinoids (orthosteric site).[6][8] This binding event induces a conformational change in the receptor that enhances the binding and/or signaling of orthosteric agonists like anandamide (B1667382) (AEA).[2][8]

This compound has also been described as an "ago-PAM" or an allosteric agonist, as it demonstrates intrinsic efficacy in activating CB1 receptor signaling pathways even in the absence of an orthosteric agonist.[3][5][6][8] It has been shown to potentiate the binding of the synthetic agonist CP55,940 and enhance AEA-stimulated G-protein activation, β-arrestin recruitment, and ERK phosphorylation.[1][2][7]

Structural studies have revealed that this compound binds to an extrahelical site on the transmembrane 2 (TM2), TM3, and TM4 surfaces of the CB1 receptor.[9] This binding is thought to promote a rearrangement of TM2 that favors the active conformation of the receptor, thereby increasing the population of receptors capable of signaling.[9]

Signaling Pathways Modulated by this compound

This compound modulates several key downstream signaling pathways of the CB1 receptor. The primary signaling cascade involves the Gαi subunit of the heterotrimeric G-protein, which, upon receptor activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] Additionally, this compound influences other important signaling events, including the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) and the recruitment of β-arrestin, which is involved in receptor desensitization and internalization.[5][6][10]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound from various functional assays, providing insights into its potency and efficacy.

Table 1: Agonist Activity of this compound at the Human CB1 Receptor

| Assay | pEC₅₀ | Eₘₐₓ (relative to standard agonist) |

|---|---|---|

| cAMP Inhibition | 6.53 ± 0.10 | 63.7 ± 1.7% (equi-efficacious with AMB-FUBINACA)[5][6] |

| G Protein Dissociation (TRUPATH) | 6.11 ± 0.07 | 132.60 ± 11.12% (higher than THC)[5][6] |

| β-Arrestin 2 Translocation | 6.51 ± 0.12 | 114.70 ± 12.37% (relative to CP55940)[11] |

| Receptor Internalization | 5.87 ± 0.06 | Higher efficacy than THC[5][6][11] |

Data from assays using HEK293 cells expressing human CB1R. Sources:[5][6][11]

Table 2: Allosteric Modulatory Effects of this compound on Orthosteric Agonist Binding

| Radioligand | Effect of this compound | pEC₅₀ | Eₘₐₓ (% of baseline) |

|---|---|---|---|

| [³H]CP55,940 | Increased specific binding | 6.90 ± 0.23 | 207%[2] |

| [³H]WIN55212 | Increased specific binding | 6.31 ± 0.33 | 225%[2] |

Data from equilibrium binding experiments in mouse brain membranes. Source:[2]

Experimental Protocols

The characterization of this compound involves a variety of in vitro assays to determine its binding affinity, functional activity, and modulatory effects. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

Purpose: To determine the effect of this compound on the binding of a radiolabeled orthosteric ligand to the CB1 receptor.

Methodology:

-

Membrane Preparation: Prepare membranes from cells (e.g., HEK293) or tissues (e.g., mouse brain) that endogenously or recombinantly express the CB1 receptor.

-

Incubation: Incubate the prepared membranes with a fixed concentration of a radiolabeled CB1 receptor agonist (e.g., [³H]CP55,940).

-

Treatment: Add varying concentrations of this compound to the incubation mixture.

-

Equilibrium: Allow the reaction to reach equilibrium.

-

Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting to determine the amount of bound radioligand.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

Purpose: To measure the recruitment of β-arrestin to the activated CB1 receptor, which is a hallmark of G-protein coupled receptor (GPCR) activation and desensitization.

Methodology:

-

Cell Culture: Use a cell line (e.g., hCB1 cells) stably expressing the CB1 receptor fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.

-

Cell Plating: Plate the cells in a microplate and incubate.

-

Treatment: Treat the cells with varying concentrations of this compound, either alone or in combination with an orthosteric agonist.

-

Lysis and Substrate Addition: Lyse the cells and add the chemiluminescent substrate for the reporter enzyme.

-

Signal Detection: Measure the luminescence, which is proportional to the extent of β-arrestin recruitment to the CB1 receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Cannabinoid CB1 Receptor-Positive Allosteric Modulator Reduces Neuropathic Pain in the Mouse with No Psychoactive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cannabinoid receptor 1 positive allosteric modulator this compound shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice | PLOS One [journals.plos.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (this compound) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cannabinoid receptor 1 positive allosteric modulator this compound shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and Synthesis Pathway of ZCZ011

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: ZCZ011 is a first-generation positive allosteric modulator (PAM) of the Cannabinoid Receptor 1 (CB1R), distinguished by its dual activity as an "ago-PAM," meaning it not only enhances the effects of orthosteric agonists but also possesses intrinsic agonist activity.[1][2] This 2-phenylindole (B188600) derivative has demonstrated significant therapeutic potential in preclinical models for conditions such as neuropathic pain.[1][2] This technical guide provides a detailed exploration of the discovery, synthesis, and pharmacological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Pharmacological Profile

This compound was identified as a potent allosteric modulator of the CB1R, binding to a distinct and hydrophobic pocket at the transmembrane (TM) 2-3-4 interface.[1] This binding site is separate from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) bind.[1][3] The allosteric binding of this compound induces a conformational change in the receptor that enhances the binding and/or efficacy of orthosteric agonists.[2]

The discovery of this compound's unique binding site was a significant advancement in cannabinoid research, achieved through a combination of cryo-electron microscopy (cryo-EM), mutagenesis studies, and functional pharmacology.[1] This has provided a structural blueprint for the rational design of future CB1R allosteric modulators with potentially improved therapeutic profiles and fewer side effects compared to direct orthosteric agonists.[4][5]

Quantitative Pharmacological Data

The pharmacological effects of this compound have been quantified in various in vitro assays. The following tables summarize key quantitative data, providing a comparative overview of its potency and efficacy in different signaling pathways.

| Assay Type | Ligand | Parameter | Value | Reference |

| cAMP Inhibition | This compound | pEC50 | 6.53 ± 0.10 | [6][7] |

| THC | pEC50 | 8.17 ± 0.11 | [6][7] | |

| AMB-FUBINACA | pEC50 | 9.57 ± 0.09 | [6][7] | |

| This compound | Emax (% inhibition) | 63.7 ± 1.7 | [6][7] | |

| THC | Emax (% inhibition) | 56.1 ± 1.9 | [6][7] | |

| AMB-FUBINACA | Emax (% inhibition) | 66.6 ± 2.8 | [6][7] | |

| G Protein Dissociation (BRET) | This compound | pEC50 | 6.11 ± 0.07 | [6][7] |

| This compound | Emax | 132.60 ± 11.12 | [6] | |

| β-arrestin 2 Translocation | This compound | pEC50 | 5.09 ± 0.09 | [6] |

| THC | pEC50 | Not specified | [6] | |

| This compound | Emax | 64.17 ± 8.09 | [6] | |

| THC | Emax | Not specified | [6] | |

| ERK1/2 Phosphorylation | This compound | Emax (% of THC) | ~100% at 10 µM | [6] |

| Receptor Internalization | This compound | pEC50 | 5.87 ± 0.06 | [6] |

| This compound | Emax (min-1) | 0.0156 ± 0.0024 | [6] | |

| [³H]CP55,940 Binding | This compound | Emax (% increase) | ~207% | [3] |

| [³H]WIN55212 Binding | This compound | Emax (% increase) | ~225% | [3] |

Synthesis Pathway

While detailed, step-by-step synthesis protocols for this compound are not extensively published in the readily available scientific literature, its chemical name, 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole, suggests a synthetic route likely involving the following key transformations:

-

Formation of the Indole (B1671886) Core: A common method for synthesizing substituted indoles is the Fischer indole synthesis. This would likely involve the reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde.

-

Introduction of the Phenyl Group at the 2-position: This could be achieved through various cross-coupling reactions, such as a Suzuki or Stille coupling, on a pre-functionalized indole ring.

-

Alkylation at the 3-position: The final key step would be the introduction of the 2-nitro-1-(thiophen-2-yl)ethyl side chain at the 3-position of the indole core. This is often accomplished via a Friedel-Crafts-type alkylation or a Michael addition.

A plausible, though speculative, synthetic workflow is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. Cannabinoid receptor 1 positive allosteric modulator this compound shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice | PLOS One [journals.plos.org]

- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (this compound) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

ZCZ011: A Technical Guide to a Cannabinoid Receptor 1 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZCZ011 has emerged as a significant research compound in the field of cannabinoid pharmacology. Identified as a positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1), this compound offers a nuanced approach to modulating the endocannabinoid system. This technical guide provides a comprehensive overview of the IUPAC name, pharmacological data, experimental protocols, and signaling pathways associated with this compound, intended to support ongoing research and drug development efforts.

IUPAC Name: 6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole[1]

Pharmacological Data Summary

This compound exhibits a dual action as both a positive allosteric modulator and an allosteric agonist at the CB1 receptor.[2][3] Its effects have been characterized across a range of in vitro assays, demonstrating its ability to enhance the binding and signaling of orthosteric agonists while also possessing intrinsic efficacy. The following tables summarize the key quantitative data from these studies.

| Assay Type | Ligand | Parameter | Value | Cell Line/System | Reference |

| Radioligand Binding | [³H]CP55,940 | pEC₅₀ | 6.90 ± 0.23 | Mouse Brain Membranes | [4] |

| [³H]CP55,940 | Eₘₐₓ (% of baseline) | 207% | Mouse Brain Membranes | [4] | |

| [³H]WIN55212 | pEC₅₀ | 6.31 ± 0.33 | Mouse Brain Membranes | [4] | |

| [³H]WIN55212 | Eₘₐₓ (% of baseline) | 225% | Mouse Brain Membranes | [4] | |

| [³H]CP55,940 | Bₘₐₓ (pmol/mg) | 1.88 (in presence of 1 µM this compound) | Mouse Brain Membranes | [4] | |

| [³H]CP55,940 | K_d (nM) | 1.97 (in presence of 1 µM this compound) | Mouse Brain Membranes | [4] | |

| cAMP Inhibition | This compound alone | pEC₅₀ | 6.53 ± 0.10 | HEK293 cells | [5] |

| This compound alone | Eₘₐₓ (% inhibition) | 63.7 ± 1.7 | HEK293 cells | [5] | |

| G-Protein Dissociation (BRET) | This compound alone | pEC₅₀ | 6.11 ± 0.07 | HEK293 cells | [6] |

| This compound alone | Eₘₐₓ (% of CP55940) | 132.60 ± 11.12 | HEK293 cells | [6] | |

| β-Arrestin Recruitment (TANGO) | This compound alone | pEC₅₀ | 7.09 ± 0.3 | HTLA cells | [7] |

| This compound alone | Eₘₐₓ (% of CP55,940) | 26% | HTLA cells | [7] | |

| ERK1/2 Phosphorylation | This compound alone (10 µM) | % of CP55940 (1 µM) | 37.1 ± 7.1 | HEK293 cells | [5] |

| Receptor Internalization | This compound alone | pEC₅₀ | 5.87 ± 0.06 | HEK293 cells | [5][6] |

| This compound alone | Eₘₐₓ (min⁻¹) | 0.0156 ± 0.0024 | HEK293 cells | [5][6] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflows of the experimental assays used for its characterization.

Figure 1: CB1 Receptor Signaling Pathways Modulated by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Cannabinoid receptor 1 positive allosteric modulator this compound shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice | PLOS One [journals.plos.org]

- 3. Cannabinoid receptor 1 positive allosteric modulator this compound shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Cannabinoid CB1 Receptor-Positive Allosteric Modulator Reduces Neuropathic Pain in the Mouse with No Psychoactive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (this compound) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

ZCZ011: A Technical Guide to a Cannabinoid Receptor 1 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1998197-39-9 Chemical Formula: C₂₁H₁₈N₂O₂S IUPAC Name: 6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole

ZCZ011 is a potent, brain-penetrant positive allosteric modulator (PAM) of the cannabinoid 1 (CB1) receptor.[1][2] It has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the management of neuropathic and inflammatory pain, without inducing the psychoactive side effects commonly associated with direct CB1 receptor agonists.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, experimental protocols, and key signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound, highlighting its activity as both an allosteric modulator and an agonist at the CB1 receptor.

Table 1: Allosteric Modulator Activity of this compound on Orthosteric Ligand Binding and Function

| Assay Type | Orthosteric Ligand | Parameter | Value | Cell/Tissue Type | Reference |

| Radioligand Binding | [³H]CP55,940 | pEC₅₀ | 6.90 ± 0.23 | Mouse brain membranes | [4] |

| Eₘₐₓ | 207% (191-223) | Mouse brain membranes | [4] | ||

| Radioligand Binding | [³H]WIN55212 | pEC₅₀ | 6.31 ± 0.33 | Mouse brain membranes | [4] |

| Eₘₐₓ | 225% (182-269) | Mouse brain membranes | [4] | ||

| [³⁵S]GTPγS Binding | Anandamide (B1667382) (AEA) | Eₘₐₓ | 100% (with 1 µM this compound) | Mouse brain membranes | [4] |

| β-Arrestin Recruitment | AEA (10 nM) | Eₘₐₓ | 99% (90-107) | hCB1 cells | [4] |

| AEA (100 nM) | Eₘₐₓ | 157% (138-175) | hCB1 cells | [4] | |

| AEA (1 µM) | Eₘₐₓ | 195% (185-205) | hCB1 cells | [4] | |

| ERK 1/2 Phosphorylation | AEA | pEC₅₀ Shift | Increased potency | hCB1-expressing cells | [4] |

| β-Arrestin 1/2 Translocation | THC | Efficacy | Increased | HEK293 cells | [5] |

| Receptor Internalization | THC | Efficacy | Increased | HEK293 cells | [5] |

Table 2: Intrinsic Agonist Activity of this compound

| Assay Type | Parameter | Value | Cell/Tissue Type | Reference |

| cAMP Inhibition | pEC₅₀ | 6.53 ± 0.10 | HEK293 cells | [5] |

| Eₘₐₓ | 63.7 ± 1.7% | HEK293 cells | [5] | |

| G Protein Dissociation (Gαi3) | pEC₅₀ | 6.11 ± 0.07 | HEK293 cells | [5][6] |

| Eₘₐₓ | 132.60 ± 11.12 | HEK293 cells | [5][6] | |

| β-Arrestin 2 Translocation | pEC₅₀ | 5.09 ± 0.09 | HEK293 cells | [5] |

| Eₘₐₓ | 64.17 ± 8.09 | HEK293 cells | [5] | |

| Receptor Internalization | pEC₅₀ | 5.87 ± 0.06 | HEK293 cells | [5][6] |

| Eₘₐₓ | 0.0156 ± 0.0024 min⁻¹ | HEK293 cells | [5][6] | |

| β-Arrestin2 Recruitment | pEC₅₀ | 7.09 ± 0.3 | Not Specified | [7] |

| Eₘₐₓ | 26% | Not Specified | [7] |

Mechanism of Action

This compound is classified as an "ago-PAM," meaning it not only enhances the binding and signaling of orthosteric CB1 receptor agonists but also possesses intrinsic agonist activity in the absence of an orthosteric ligand.[8][9] It binds to a topographically distinct allosteric site on the CB1 receptor.[5][6] Structural studies have identified this binding site on the extrahelical surface of transmembrane helices 2 (TM2), TM3, and TM4.[9][10] By binding to this site, this compound stabilizes an active conformation of the receptor, which facilitates G-protein coupling and subsequent downstream signaling.[7][10] This allosteric modulation leads to an enhancement of the effects of endocannabinoids like anandamide (AEA) and synthetic agonists such as CP55,940.[1][4][11]

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways modulated by this compound and a typical experimental workflow for its characterization.

Caption: this compound signaling at the CB1 receptor.

Caption: Experimental workflow for this compound characterization.

Detailed Experimental Protocols

Radioligand Binding Assays

Objective: To determine the effect of this compound on the binding of orthosteric CB1 receptor ligands.

Methodology:

-

Membrane Preparation: Mouse brain membranes are prepared and homogenized in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 3% BSA, pH 7.4).

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled orthosteric ligand (e.g., [³H]CP55,940 or [³H]WIN55212) and varying concentrations of this compound.

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Washing: Filters are washed with ice-cold binding buffer to remove non-specific binding.

-

Quantification: The amount of bound radioactivity on the filters is determined by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled CB1 agonist. Specific binding is calculated by subtracting non-specific binding from total binding. Data are analyzed using non-linear regression to determine pEC₅₀ and Eₘₐₓ values.[4]

[³⁵S]GTPγS Binding Assays

Objective: To measure the functional consequence of this compound binding on G-protein activation.

Methodology:

-

Membrane Preparation: Similar to radioligand binding assays, mouse brain membranes are prepared and suspended in a GTPγS binding buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4) containing GDP.

-

Incubation: Membranes are incubated with varying concentrations of an agonist (e.g., AEA) in the presence or absence of this compound, and [³⁵S]GTPγS.

-

Reaction: The reaction is allowed to proceed at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Termination and Separation: The assay is terminated by rapid filtration, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS.

-

Quantification: The amount of bound [³⁵S]GTPγS is quantified using a liquid scintillation counter.

-

Data Analysis: Basal binding is determined in the absence of any agonist. Non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS. Data are analyzed to determine the effect of this compound on agonist-stimulated G-protein activation.[4]

β-Arrestin Recruitment Assays

Objective: To assess the ability of this compound to promote the interaction between the CB1 receptor and β-arrestin.

Methodology (e.g., BRET-based assay):

-

Cell Culture: HEK293 cells are co-transfected with constructs encoding for the CB1 receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., YFP).

-

Ligand Treatment: Cells are treated with varying concentrations of this compound alone or in combination with an orthosteric agonist.

-

Substrate Addition: The luciferase substrate (e.g., coelenterazine (B1669285) h) is added.

-

Signal Detection: Bioluminescence resonance energy transfer (BRET) signal is measured. An increase in the BRET signal indicates a closer proximity between the CB1 receptor and β-arrestin, signifying recruitment.

-

Data Analysis: The BRET ratio is calculated, and data are fitted to a dose-response curve to determine pEC₅₀ and Eₘₐₓ values.[5]

ERK1/2 Phosphorylation Assays

Objective: To measure the effect of this compound on a downstream signaling event, the phosphorylation of ERK1/2.

Methodology (e.g., AlphaLISA):

-

Cell Culture and Starvation: hCB1-expressing cells are seeded and then serum-starved to reduce basal ERK phosphorylation.

-

Ligand Stimulation: Cells are stimulated with various concentrations of this compound, with or without an orthosteric agonist, for a specific time period.

-

Cell Lysis: Cells are lysed to release intracellular proteins.

-

Detection: The lysate is analyzed using a sandwich immunoassay format (e.g., AlphaLISA) with antibodies specific for total and phosphorylated ERK1/2.

-

Signal Quantification: The signal is read on a suitable plate reader.

-

Data Analysis: The ratio of phosphorylated ERK to total ERK is calculated and plotted against ligand concentration to generate dose-response curves.[4][5]

Therapeutic Potential and Future Directions

This compound's unique pharmacological profile as a CB1 receptor ago-PAM makes it a promising candidate for therapeutic development. Its ability to enhance endocannabinoid signaling while exhibiting its own intrinsic activity, all without the typical psychoactive effects of direct agonists, opens up new avenues for treating a variety of conditions.[12] Preclinical studies have demonstrated its efficacy in models of neuropathic pain, inflammatory pain, and HIV-associated neurocognitive disorders.[7][8]

Future research will likely focus on elucidating the distinct signaling profiles of this compound's enantiomers, as it is a racemic mixture.[5][7] Further in vivo studies are needed to fully understand its long-term effects, safety profile, and therapeutic window. The development of more selective and potent allosteric modulators based on the structure of this compound could lead to a new generation of therapeutics for a range of neurological and inflammatory disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ZCZ-011 - Wikipedia [en.wikipedia.org]

- 3. axonmedchem.com [axonmedchem.com]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (this compound) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cannabinoid receptor 1 positive allosteric modulator this compound shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice | PLOS One [journals.plos.org]

- 9. benchchem.com [benchchem.com]

- 10. rcsb.org [rcsb.org]

- 11. abmole.com [abmole.com]

- 12. The Cannabinoid Receptor Type 1 Positive Allosteric Modulator this compound Attenuates Naloxone-Precipitated Diarrhea and Weight Loss in Oxycodone-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of ZCZ011 in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZCZ011 is a novel, CNS-penetrant small molecule that acts as a positive allosteric modulator (PAM) and an allosteric agonist at the cannabinoid type 1 (CB1) receptor.[1][2] This dual activity presents a promising therapeutic profile, potentially offering the benefits of CB1 receptor activation while mitigating the undesirable psychoactive side effects associated with orthosteric agonists.[3][4] Preclinical studies have demonstrated its efficacy in models of neuropathic pain, Huntington's disease, and opioid withdrawal, highlighting its potential for treating a range of neurological and psychiatric disorders.[3][4][5] This technical guide provides an in-depth overview of the pharmacology of this compound, focusing on its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects by binding to an allosteric site on the CB1 receptor, distinct from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) bind.[1][3] This allosteric binding induces a conformational change in the receptor that enhances the binding and/or efficacy of orthosteric agonists.[1][6] Furthermore, this compound exhibits intrinsic agonistic activity, meaning it can activate the CB1 receptor even in the absence of an orthosteric ligand.[1][5] This "ago-PAM" activity contributes to its unique pharmacological profile.[1]

The CB1 receptor, the most abundant G protein-coupled receptor (GPCR) in the CNS, is primarily coupled to the Gαi subunit.[2][3] Activation of the CB1 receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][7] This is a canonical signaling pathway for CB1 receptor activation.[7] Beyond the Gαi pathway, this compound has been shown to modulate other signaling cascades, including the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway and β-arrestin recruitment, which are involved in synaptic plasticity, learning, and memory.[3][7][8]

Signaling Pathways

The signaling cascade initiated by this compound at the CB1 receptor involves multiple downstream effectors. The primary pathway involves the inhibition of cAMP production. Additionally, this compound influences the ERK1/2 pathway and promotes β-arrestin translocation and receptor internalization.[5][7]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound from various functional assays. These studies were primarily conducted using HEK293 cells expressing the human CB1 receptor.

Table 1: In Vitro Efficacy and Potency of this compound

| Assay | Parameter | This compound | Comparator (THC) | Comparator (CP55,940) | Comparator (AMB-FUBINACA) | Reference |

| cAMP Inhibition | pEC₅₀ | 6.53 ± 0.10 | 8.17 ± 0.11 | - | 9.57 ± 0.09 | [7] |

| Eₘₐₓ (% inhibition) | 63.7 ± 1.7 | 56.1 ± 1.9 | - | 66.6 ± 2.8 | [7] | |

| G Protein Dissociation | pEC₅₀ | 6.11 ± 0.07 | - | - | - | [5][7] |

| Eₘₐₓ | 132.60 ± 11.12 | Lower Efficacy | Equi-efficacious | Higher Efficacy | [5][7] | |

| β-Arrestin 2 Translocation | pEC₅₀ | - | - | 6.63 ± 0.2 | - | [3] |

| Eₘₐₓ (% of CP55,940) | 26% (weak partial agonist) | - | 89.4% | - | [3] | |

| Receptor Internalization | pEC₅₀ | 5.87 ± 0.06 | - | - | - | [5][7] |

| Eₘₐₓ (min⁻¹) | 0.0156 ± 0.0024 | - | - | - | [5][7] | |

| Half-life (min) at 1 µM | 44.86 ± 8.86 | 44.77 ± 3.68 | - | - | [5][7] | |

| [³H]CP55,940 Binding | pEC₅₀ | 6.90 ± 0.23 | - | - | - | [6][9] |

| Eₘₐₓ (% of baseline) | 207% | - | - | - | [6][9] | |

| [³H]WIN55212 Binding | pEC₅₀ | 6.31 ± 0.33 | - | - | - | [9] |

| Eₘₐₓ (% of baseline) | 225% | - | - | - | [9] |

Table 2: In Vivo Effects of this compound

| Animal Model | Effect | Dose | Outcome | Reference |

| Neuropathic Pain (CCI) | Antinociception | 40 mg/kg, i.p. | Reversed mechanical and cold allodynia without cannabimimetic effects. | [1][9] |

| HIV-1 Tat Transgenic Mice | Neuroprotection | 10 mg/kg, s.c. (14 days) | Improved recognition memory in female mice. | [1] |

| Oxycodone-Dependent Mice | Opioid Withdrawal | 40 mg/kg, i.p. | Attenuated naloxone-precipitated diarrhea and weight loss. | [4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation.

In Vitro Assays

4.1.1. cAMP Inhibition Assay

-

Cell Line: HEK293 cells expressing human CB1 receptors.[7]

-

Method: Real-time Bioluminescence Resonance Energy Transfer (BRET) was employed.[5][7]

-

Protocol:

-

Cells were stimulated with forskolin (B1673556) to increase intracellular cAMP levels.[7]

-

This compound was added at varying concentrations.

-

The concentration-dependent inhibition of forskolin-stimulated cAMP was measured.[7]

-

4.1.2. G Protein Dissociation Assay

-

Cell Line: HEK293 cells co-transfected with plasmids for CB1R and a BRET biosensor system (e.g., Gαi-Rluc8 and Gβγ-Venus).[10]

-

Method: BRET was used to measure the dissociation of Gα and Gβγ subunits.[10]

-

Protocol:

-

Cells were plated in a microplate and the BRET substrate (e.g., coelenterazine-h) was added.[10]

-

A baseline BRET signal was measured.

-

Varying concentrations of this compound were added.

-

The change in the BRET signal was measured over time. A decrease in the BRET ratio indicates G-protein dissociation.[10]

-

4.1.3. β-Arrestin 2 Translocation Assay

-

Cell Line: A cell line stably expressing CB1R fused to a luciferase fragment and β-arrestin fused to a complementary enzyme fragment (e.g., PathHunter assay).[10]

-

Method: Enzyme fragment complementation assay.

-

Protocol:

-

Cells were treated with varying concentrations of this compound.

-

The recruitment of β-arrestin to the activated CB1R results in the reconstitution of the enzyme, leading to a measurable signal.

-

4.1.4. Receptor Internalization Assay

-

Method: Concentration-response curves for CB1 internalization were generated over a 60-minute time course of agonist exposure.[5][7]

-

Protocol:

-

Cells expressing CB1 receptors were exposed to varying concentrations of this compound.

-

Receptor internalization was quantified over time.

-

In Vivo Studies

4.2.1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain

-

Animals: Mice.[9]

-

Protocol:

4.2.2. HIV-1 Tat Transgenic Mouse Model

-

Animals: HIV-1 Tat transgenic mice.[1]

-

Protocol:

Discussion and Future Directions

This compound represents a significant advancement in the field of cannabinoid pharmacology. Its unique profile as a CB1 receptor ago-PAM allows for the modulation of the endocannabinoid system with a potentially wider therapeutic window compared to direct-acting orthosteric agonists.[4][5] The ability to enhance endogenous cannabinoid signaling while also providing a baseline level of receptor activation offers a nuanced approach to treating CNS disorders.[6]

Future research should focus on several key areas:

-

Elucidation of Biased Signaling: A more detailed investigation into how this compound differentially modulates various downstream signaling pathways (biased agonism) could lead to the development of even more specific and safer therapeutics.

-

Pharmacokinetics and Metabolism: Comprehensive pharmacokinetic and metabolism studies are needed to fully understand the drug's disposition in the body and to optimize dosing regimens for clinical trials.

-

Clinical Translation: Given the promising preclinical data, the ultimate goal is to translate these findings into clinical applications for patients suffering from chronic pain, neurodegenerative diseases, and other CNS disorders.

Conclusion

This compound is a compelling pharmacological tool and a potential therapeutic agent that finely tunes CB1 receptor activity. Its complex mechanism of action, involving both allosteric modulation and direct agonism, opens new avenues for the treatment of CNS disorders. The data presented in this guide provide a solid foundation for further research and development of this compound and other allosteric modulators of the CB1 receptor.

References

- 1. Cannabinoid receptor 1 positive allosteric modulator this compound shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice | PLOS One [journals.plos.org]

- 2. Cannabinoid receptor 1 positive allosteric modulator this compound shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Cannabinoid Receptor Type 1 Positive Allosteric Modulator this compound Attenuates Naloxone-Precipitated Diarrhea and Weight Loss in Oxycodone-Dependent Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (this compound) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 9. A Cannabinoid CB1 Receptor-Positive Allosteric Modulator Reduces Neuropathic Pain in the Mouse with No Psychoactive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

in vitro characterization of ZCZ011

An In-Depth Technical Guide to the In Vitro Characterization of ZCZ011

Introduction

This compound, with the chemical structure 6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole, is a novel synthetic compound that acts on the Cannabinoid Type 1 (CB1) receptor.[1][2] The CB1 receptor, the most abundant G protein-coupled receptor (GPCR) in the brain, is a primary target of the endocannabinoid system. While orthosteric agonists that directly activate CB1R have therapeutic potential, their use is often limited by undesirable psychoactive side effects.[3][4] Allosteric modulators provide an alternative therapeutic strategy by binding to a distinct site on the receptor, thereby fine-tuning the effects of endogenous ligands.[4][5]

This compound is characterized as an "ago-PAM"—a positive allosteric modulator that also possesses intrinsic efficacy as an agonist in the absence of an orthosteric ligand.[1][6] It has been shown to potentiate the binding and signaling of orthosteric CB1 receptor agonists like anandamide (B1667382) (AEA) and CP55,940.[2] This guide provides a comprehensive overview of the in vitro pharmacological data and experimental methodologies used to characterize this compound.

Quantitative Data Summary

The in vitro activity of this compound has been quantified across various assays, both as a standalone agonist and as a modulator of other CB1 agonists. The data is summarized below.

Table 1: Agonist Activity of this compound at the Human CB1 Receptor

| Assay | Parameter | This compound Value | Comparative Ligand (THC) | Comparative Ligand (CP55,940) | Comparative Ligand (AMB-FUBINACA) |

| cAMP Inhibition | pEC₅₀ | 6.53 ± 0.10 | 8.17 ± 0.11 | - | 9.57 ± 0.09 |

| Eₘₐₓ (% inhib.) | 63.7 ± 1.7% | 56.1 ± 1.9% | - | 66.6 ± 2.8% | |

| G Protein Dissociation | pEC₅₀ | 6.11 ± 0.07 | Inactive | 7.94 ± 0.07 | 9.17 ± 0.04 |

| Eₘₐₓ (% of CP) | 132.6 ± 11.1% | - | 100% (Reference) | 168.9 ± 9.3% | |

| β-Arrestin 2 Translocation | pEC₅₀ | 5.09 ± 0.09 | 6.13 ± 0.07 | 6.64 ± 0.07 | 8.84 ± 0.04 |

| Eₘₐₓ (% of AMB-FUB) | 64.17 ± 8.09% | 61.4 ± 4.5% | 76.9 ± 4.8% | 100% (Reference) | |

| ERK1/2 Phosphorylation | pEC₅₀ | 5.51 ± 0.08 | 6.83 ± 0.11 | - | 9.07 ± 0.05 |

| Eₘₐₓ (% of AMB-FUB) | 71.3 ± 7.6% | 68.9 ± 5.0% | - | 100% (Reference) | |

| Receptor Internalization | pEC₅₀ | 5.87 ± 0.06 | 6.65 ± 0.08 | - | - |

| Eₘₐₓ (min⁻¹) | 0.0156 ± 0.0024 | 0.0097 ± 0.0016 | - | - |

Data compiled from Green et al., 2022.[6][7]

Table 2: Allosteric Modulatory Effects of this compound

| Assay | Orthosteric Agonist | This compound Effect | Quantitative Change |

| [³H]CP55,940 Binding | CP55,940 | Increased Bₘₐₓ | Bₘₐₓ increased from 1.37 to 1.88 pmol/mg with 1 µM this compound. No significant change in Kₑ.[2] |

| [³⁵S]GTPγS Binding | AEA | Increased Eₘₐₓ | Eₘₐₓ increased to 100% with 1 µM this compound. No significant change in pEC₅₀.[8] |

| β-Arrestin Recruitment | AEA | Increased Eₘₐₓ | Eₘₐₓ increased to 195% with 1 µM this compound.[8] |

| ERK1/2 Phosphorylation | AEA | Increased Potency | pEC₅₀ of AEA shifted from 7.5 to 8.3 with 1 µM this compound.[2] |

| ERK1/2 Phosphorylation | THC | Increased Potency & Efficacy | An inactive concentration of this compound (1 µM) increased both parameters of the THC response.[7] |

Signaling Pathways and Mechanisms of Action

This compound modulates CB1 receptor signaling through multiple downstream pathways. As an ago-PAM, it can initiate signaling on its own and enhance the signaling of orthosteric agonists. The primary signaling cascade involves Gαi protein-mediated inhibition of adenylyl cyclase and subsequent pathways involving β-arrestin and ERK1/2 phosphorylation.

References

- 1. Cannabinoid receptor 1 positive allosteric modulator this compound shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice | PLOS One [journals.plos.org]

- 2. A Cannabinoid CB1 Receptor-Positive Allosteric Modulator Reduces Neuropathic Pain in the Mouse with No Psychoactive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Allosteric Modulation: An Alternate Approach Targeting the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (this compound) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Enantiomers of ZCZ011: (R)-ZCZ011 vs. (S)-ZCZ011

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZCZ011, a 2-phenylindole (B188600) derivative, is a positive allosteric modulator (PAM) of the cannabinoid type 1 receptor (CB1R), a G protein-coupled receptor highly abundant in the central nervous system. As a racemic mixture, this compound exhibits complex pharmacology, including intrinsic agonist activity, which deviates from a classical PAM profile. The presence of a chiral center gives rise to two enantiomers, (R)-ZCZ011 and (S)-ZCZ011, which have been shown to possess distinct pharmacological properties. This technical guide provides a comprehensive overview of the current understanding of these enantiomers, focusing on their differential effects on CB1R binding, signaling, and neuroprotection. It includes available quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows to support further research and drug development efforts in the field of allosteric modulation of cannabinoid receptors.

Introduction

The cannabinoid type 1 receptor (CB1R) is a key therapeutic target for a multitude of neurological and psychiatric disorders.[1][2] However, the clinical utility of direct-acting orthosteric agonists is often hampered by undesirable psychoactive side effects.[3][4] Positive allosteric modulators (PAMs) offer a promising alternative by enhancing the effects of endogenous cannabinoids, such as anandamide (B1667382) (AEA), potentially preserving the spatial and temporal resolution of endocannabinoid signaling and reducing adverse effects.[5]

This compound is a first-generation CB1R PAM that has demonstrated efficacy in preclinical models of neuropathic pain and Huntington's disease.[2][6] Notably, racemic this compound displays neuroprotective effects against HIV-1 Tat-induced excitotoxicity, even in the absence of an orthosteric agonist, suggesting it acts as an ago-PAM.[7] This dual activity has been attributed to its enantiomeric composition. Molecular modeling and preliminary in vitro studies suggest that (R)-ZCZ011 functions as both a PAM and an allosteric agonist, while (S)-ZCZ011 may act as a pure PAM.[2][7] This guide delves into the distinct characteristics of each enantiomer, providing a detailed resource for their further investigation.

Pharmacology of (R)-ZCZ011 and (S)-ZCZ011

Current research indicates that the enantiomers of this compound have different binding modes and functional activities at the CB1R.

(R)-ZCZ011 is proposed to be an ago-PAM , exhibiting both intrinsic allosteric agonism and positive allosteric modulation of orthosteric ligands. Molecular dynamics simulations suggest that (R)-ZCZ011 establishes a greater number of hydrogen bonds and more extensive polar and nonpolar interactions with the CB1R compared to its (S)-counterpart.[2] This enhanced interaction is believed to stabilize the binding of the endogenous agonist AEA.[2]

(S)-ZCZ011 , in contrast, is suggested to be a pure PAM , enhancing the affinity and/or efficacy of orthosteric agonists without significant intrinsic activity.[2] Molecular modeling studies indicate that it binds to a distinct allosteric site from (R)-ZCZ011 and forms fewer interactions with the receptor.[2]

Quantitative Data

A significant limitation in the current literature is the scarcity of comprehensive, parallel in vitro dose-response data for the purified enantiomers of this compound, largely due to their limited availability.[7] The following tables summarize the available quantitative data, primarily from molecular dynamics simulations and studies on the racemic mixture.

Table 1: Molecular Modeling and Binding Energy Data for this compound Enantiomers

| Parameter | (R)-ZCZ011 | (S)-ZCZ011 | Reference(s) |

| Plausible Binding Sites on CB1R | Site 1, Site 2 | Site 2, Site 3 | [2] |

| Binding Energy (kcal/mol) | Not explicitly stated | -6.59 (Site 3), -6.36 (Site 2) | [2] |

| Binding Energy of AEA in presence of Enantiomer (kcal/mol) | -38.43 (Site 1), -36.74 (Site 2) | -38.28 (Site 3) | [2] |

Table 2: In Vitro Pharmacological Data for Racemic this compound

| Assay | Ligand | Parameter | Value | Reference(s) |

| β-Arrestin2 Recruitment | Racemic this compound | pEC50 | 7.09 ± 0.3 | [2] |

| Emax | 26% (ascending curve) | [2] | ||

| CP55,940 (agonist control) | pEC50 | 6.63 ± 0.2 | [2] | |

| Emax | 89.4% | [2] | ||

| cAMP Inhibition | Racemic this compound | pEC50 | 6.53 ± 0.10 | [8] |

| Emax | 63.7 ± 1.7% | [8] | ||

| G Protein Dissociation | Racemic this compound | pEC50 | 6.11 ± 0.07 | [8] |

| Emax | 132.60 ± 11.12% (relative to THC) | [8] | ||

| Receptor Internalization | Racemic this compound | pEC50 | 5.87 ± 0.06 | [8] |

| Emax (min-1) | 0.0156 ± 0.0024 | [8] |

Note: Further studies with the purified enantiomers are required to populate a comparative quantitative dataset.

Signaling Pathways

The CB1R canonically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, CB1R activation can initiate non-canonical signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinase (ERK), and β-arrestin-mediated signaling.[8][9] Racemic this compound has been shown to potentiate AEA-stimulated β-arrestin recruitment and ERK phosphorylation.[8] The differential effects of the (R) and (S) enantiomers on these distinct signaling pathways are a critical area for future investigation.

CB1R signaling pathways modulated by this compound enantiomers.

Experimental Protocols

Detailed characterization of the this compound enantiomers requires a suite of in vitro and in vivo assays. Below are generalized protocols for key experiments cited in the literature.

Synthesis and Chiral Separation of this compound

-

Synthesis of Racemic this compound: Following a multi-step organic synthesis route, likely culminating in the formation of the 2-phenylindole core and subsequent modifications.

-

Chiral Resolution: Separation of the (R) and (S) enantiomers from the racemic mixture using chiral high-performance liquid chromatography (HPLC). This involves selecting an appropriate chiral stationary phase and mobile phase to achieve baseline separation of the two enantiomers.

In Vitro Calcium Imaging

This assay is used to assess the neuroprotective effects of this compound enantiomers against excitotoxicity.

-

Cell Culture: Primary frontal cortex neuronal cultures are grown to maturity (e.g., 21 days in vitro).[2]

-

Fluorescent Dye Loading: Neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2AM).[10]

-

Treatment: Cells are pre-treated with the individual enantiomers, (R)-ZCZ011 or (S)-ZCZ011, at various concentrations, with or without an orthosteric agonist like AEA.

-

Induction of Excitotoxicity: An excitotoxic agent, such as HIV-1 Tat protein, is introduced to the cultures.[2]

-

Imaging and Analysis: Changes in intracellular calcium concentrations ([Ca2+]i) are monitored using fluorescence microscopy. A reduction in the Tat-induced calcium influx in the presence of a this compound enantiomer indicates a neuroprotective effect.[2][10]

Experimental workflow for in vitro calcium imaging.

β-Arrestin2 Recruitment Assay (e.g., PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin to the CB1R upon ligand binding, a key step in receptor desensitization and G protein-independent signaling.

-

Cell Line: Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the human CB1 receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment.[1][3][11]

-

Cell Plating: Seed the cells in a 384-well plate and incubate.

-

Ligand Addition: Add varying concentrations of (R)-ZCZ011 or (S)-ZCZ011, alongside controls (vehicle, orthosteric agonist).

-

Incubation: Incubate the plate to allow for β-arrestin recruitment to the activated receptor, leading to complementation of the β-galactosidase fragments.

-

Signal Detection: Add the chemiluminescent substrate and measure the light output using a luminometer. The signal intensity is proportional to the extent of β-arrestin recruitment.[1]

-

Data Analysis: Plot the data as a concentration-response curve to determine the pEC50 and Emax for each enantiomer.

Molecular Docking and Dynamics Simulations

These computational methods provide insights into the binding modes and interactions of the this compound enantiomers with the CB1R.

-

Receptor and Ligand Preparation: Obtain the 3D structure of the CB1R (e.g., from the Protein Data Bank) and generate 3D conformers of (R)-ZCZ011 and (S)-ZCZ011.

-

Molecular Docking: Use docking software to predict the binding poses of each enantiomer within the allosteric sites of the CB1R.

-

Molecular Dynamics (MD) Simulation: Place the docked ligand-receptor complexes in a simulated lipid bilayer with solvent and ions. Run MD simulations for an extended period (e.g., nanoseconds) to observe the dynamic behavior of the complex.

-

Analysis: Analyze the MD trajectories to assess the stability of the binding poses, identify key interacting amino acid residues, and calculate binding free energies using methods like MM-PBSA.[2]

Workflow for molecular docking and dynamics simulations.

Future Directions and Conclusion

The distinct pharmacological profiles of (R)-ZCZ011 and (S)-ZCZ011 highlight the importance of chiral separation in the development of allosteric modulators. While current data strongly suggests that (R)-ZCZ011 is an ago-PAM and (S)-ZCZ011 is a pure PAM, a thorough head-to-head comparison using a comprehensive panel of in vitro and in vivo assays is necessary to confirm these hypotheses.

Future research should prioritize:

-

The development of scalable synthetic and chiral separation methods to make the pure enantiomers more accessible.

-

Comprehensive in vitro characterization of each enantiomer in various functional assays (e.g., [35S]GTPγS binding, cAMP inhibition, ERK phosphorylation, and β-arrestin recruitment) to generate comparative quantitative data.

-

In vivo studies to assess the differential therapeutic efficacy and side-effect profiles of (R)-ZCZ011 and (S)-ZCZ011 in relevant disease models.

References

- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 2. Allosteric Modulation of Cannabinoid Type 1 Receptor by this compound: Integration of In Vitro Pharmacology and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Allosteric Modulation: An Alternate Approach Targeting the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (this compound) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cannabinoid receptor 1 positive allosteric modulator this compound shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dualistic Nature of ZCZ011: An In-depth Technical Guide to its Ago-PAM Properties at the Cannabinoid CB1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of ZCZ011, a novel modulator of the cannabinoid type 1 receptor (CB1R). This compound exhibits a complex mechanism of action, functioning as both an allosteric agonist and a positive allosteric modulator (ago-PAM), which presents a promising avenue for therapeutic intervention while potentially mitigating the undesirable psychoactive side effects associated with direct CB1R activation.[1][2] This document details the quantitative pharmacology of this compound, outlines the experimental protocols used for its characterization, and visualizes the key signaling pathways and experimental workflows.

Core Quantitative Data

The pharmacological profile of this compound has been characterized across various in vitro assays, revealing its dual activity. The following tables summarize the key quantitative data from published studies.

Table 1: Allosteric Agonist Properties of this compound at CB1R

| Assay | Parameter | Value | Cell Line | Orthosteric Agonist Comparison (THC) |

| cAMP Inhibition | pEC50 | 6.53 ± 0.10 | HEK293 | Less potent (THC pEC50 = 8.17 ± 0.11) |

| Emax (% inhibition) | 63.7 ± 1.7 | HEK293 | Higher efficacy (THC Emax = 56.1 ± 1.9%) | |

| β-Arrestin2 Recruitment | pEC50 | 7.09 ± 0.3 | - | - |

| Emax (%) | 26 | - | Weak partial agonist activity | |

| Receptor Internalization | pEC50 | 5.87 ± 0.06 | HEK293 | Less potent |

| Emax (min⁻¹) | 0.0156 ± 0.0024 | HEK293 | Higher efficacy |

Data compiled from multiple sources.[1][3][4]

Table 2: Positive Allosteric Modulatory Properties of this compound at CB1R

| Assay | Orthosteric Agonist | Effect of this compound |

| [³H]CP55,940 Binding | CP55,940 | Increased binding with an Emax of 207% and a pEC50 of 6.90 ± 0.23.[5] |

| [³H]WIN55,212 Binding | WIN55,212 | Increased binding with an Emax of 225% and a pEC50 of 6.31 ± 0.33.[5] |

| AEA-stimulated [³⁵S]GTPγS Binding | Anandamide (B1667382) (AEA) | Increased efficacy of AEA.[5] |

| AEA-stimulated β-arrestin Recruitment | Anandamide (AEA) | Increased AEA-stimulated recruitment.[5] |

| THC-induced ERK1/2 Phosphorylation | Δ⁹-tetrahydrocannabinol (THC) | Increased potency and efficacy.[3] |

| THC-induced β-arrestin Translocation | Δ⁹-tetrahydrocannabinol (THC) | Increased potency and efficacy.[3] |

| THC-induced Receptor Internalization | Δ⁹-tetrahydrocannabinol (THC) | Increased potency and efficacy.[3] |

Signaling Pathways and Mechanism of Action

This compound binds to an allosteric site on the CB1R, topographically distinct from the orthosteric binding site for endogenous cannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).[2][6] This interaction stabilizes an active conformation of the receptor, leading to both direct receptor activation (ago-agonism) and potentiation of the effects of orthosteric agonists (positive allosteric modulation).[5][7]

The CB1R is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαi.[1] Activation of CB1R initiates a cascade of intracellular signaling events.

As an ago-PAM, this compound can directly activate these pathways in the absence of an orthosteric agonist and can also enhance the signaling initiated by orthosteric agonists.[2][6] Notably, racemic this compound displays weak partial agonist activity in β-arrestin2 recruitment assays.[1] The enantiomers of this compound, (R)-ZCZ011 and (S)-ZCZ011, may have distinct pharmacological profiles, with suggestions that (R)-ZCZ011 may function as both a PAM and an allosteric agonist, while (S)-ZCZ011 may act as a pure PAM.[1]

Experimental Protocols

The characterization of this compound's ago-PAM properties involves a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the effect of this compound on the binding of orthosteric radioligands to the CB1R.

Detailed Steps:

-

Membrane Preparation: Mouse brain tissue or HEK293 cells expressing human CB1R are homogenized in a buffer and centrifuged to isolate the membrane fraction containing the receptors.

-

Incubation: The membranes are incubated with a constant concentration of a radiolabeled CB1R agonist (e.g., [³H]CP55,940 or [³H]WIN55,212) and a range of concentrations of this compound.[5] Non-specific binding is determined in the presence of a high concentration of a non-labeled CB1R agonist.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the effect of this compound on the radioligand's binding affinity (Kd) and the maximum number of binding sites (Bmax), or to calculate the pEC50 and Emax for this compound's modulatory effect.[5]

cAMP Accumulation Assay

Objective: To measure the functional consequence of this compound's interaction with the Gαi-coupled CB1R by quantifying the inhibition of adenylyl cyclase activity.

Detailed Steps:

-

Cell Culture: HEK293 cells stably expressing the human CB1R are cultured to confluence.

-

Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. Subsequently, they are stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound (to assess its agonist activity) or a fixed concentration of an orthosteric agonist plus varying concentrations of this compound (to assess its PAM activity).

-

Cell Lysis: After incubation, the cells are lysed to release the accumulated intracellular cAMP.

-

Detection: The concentration of cAMP in the cell lysates is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The results are expressed as a percentage of the forskolin-stimulated cAMP levels. Concentration-response curves are generated to determine the pEC50 and Emax for this compound's inhibition of cAMP production.[3]

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the activated CB1R, a key event in receptor desensitization and an indicator of G protein-independent signaling.

Detailed Steps:

-

Reporter System: A cell line is utilized that co-expresses the CB1R and a β-arrestin recruitment reporter system. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay, where the CB1R is fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin is fused to a BRET acceptor (e.g., YFP).

-

Cell Treatment: The cells are treated with a range of concentrations of this compound alone or in combination with an orthosteric agonist.

-

Signal Measurement: Upon receptor activation and subsequent β-arrestin recruitment, the BRET donor and acceptor are brought into close proximity, resulting in energy transfer and a measurable change in the BRET signal. This signal is measured over time using a plate reader.

-

Data Analysis: The change in the BRET ratio is plotted against the ligand concentration to generate concentration-response curves, from which the pEC50 and Emax values for β-arrestin recruitment are determined.[3]

Conclusion

This compound represents a significant development in the field of cannabinoid receptor modulation. Its dual ago-PAM activity at the CB1R offers the potential for fine-tuning endocannabinoid signaling, which could lead to therapeutic benefits for a variety of disorders, including neuropathic pain and neurodegenerative diseases, while potentially avoiding the adverse effects associated with direct, global activation of the receptor.[2][8] The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug developers working to further elucidate the therapeutic potential of this compound and similar allosteric modulators of the CB1R. Further research, particularly on the distinct properties of its enantiomers, will be crucial in fully understanding and harnessing the therapeutic promise of this compound.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cannabinoid receptor 1 positive allosteric modulator this compound shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice | PLOS One [journals.plos.org]

- 3. In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (this compound) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Cannabinoid receptor 1 positive allosteric modulator this compound shows differential effects on behavior and the endocannabinoid system in HIV-1 Tat transgenic female and male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]

ZCZ011: A Technical Guide to its Effects on the Endocannabinoid System

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of ZCZ011, a positive allosteric modulator of the Cannabinoid Type 1 (CB1) receptor. It details the compound's mechanism of action, quantitative pharmacological data, effects on intracellular signaling cascades, and methodologies for its characterization. The guide is intended to serve as a resource for researchers in the fields of cannabinoid pharmacology, neuroscience, and therapeutic development.

Introduction to this compound and the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. Its primary components include the cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids) such as N-arachidonoylethanolamine (anandamide, AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation, primarily Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL).[1][2][3][4][5][6][7]

The CB1 receptor, the most abundant G-protein coupled receptor (GPCR) in the central nervous system, is a prime therapeutic target for numerous neurological and psychiatric disorders.[8][9] However, direct activation of the CB1 receptor by orthosteric agonists is often associated with undesirable psychoactive side effects, limiting their clinical utility.[10][11] This has spurred the development of allosteric modulators, which bind to a topographically distinct site on the receptor to modulate the effects of orthosteric ligands.[12]

This compound is a 2-phenylindole (B188600) derivative identified as one of the first positive allosteric modulators (PAMs) of the CB1 receptor.[8][10] Notably, this compound is also characterized as an "ago-PAM," indicating that it possesses intrinsic agonist activity at the CB1 receptor in the absence of an orthosteric agonist, while also enhancing the binding and/or efficacy of endogenous cannabinoids like AEA.[8][13] This dual functionality offers a novel therapeutic approach, potentially providing therapeutic benefits without the typical cannabimimetic side effects.[8][10][14]

Mechanism of Action: An Allosteric Agonist

This compound exerts its effects by binding to an allosteric site on the CB1 receptor, which is structurally distinct from the orthosteric site where endogenous ligands like AEA and synthetic agonists like CP55,940 bind.[9][12] This interaction induces a conformational change in the receptor that:

-